3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core structure substituted with an oxadiazole ring and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Quinoline Core Construction: The quinoline core is often constructed via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and an oxidizing agent like nitrobenzene.
Final Coupling: The final step involves coupling the oxadiazole ring with the quinoline core, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key signaling pathways, such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one
- 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one
Uniqueness
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one is unique due to the presence of the ethoxy group, which can influence its electronic properties and biological activity. This makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-4-25-13-18(20(26)17-12-14(3)6-11-19(17)25)22-23-21(24-28-22)15-7-9-16(10-8-15)27-5-2/h6-13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZDZYWMKVYCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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